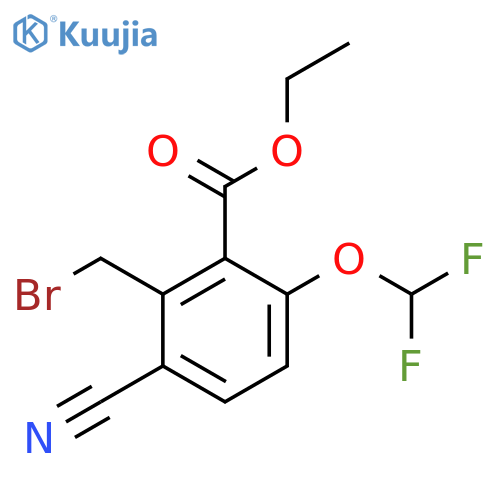

Cas no 1807210-20-3 (Ethyl 2-bromomethyl-3-cyano-6-(difluoromethoxy)benzoate)

Ethyl 2-bromomethyl-3-cyano-6-(difluoromethoxy)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-bromomethyl-3-cyano-6-(difluoromethoxy)benzoate

-

- インチ: 1S/C12H10BrF2NO3/c1-2-18-11(17)10-8(5-13)7(6-16)3-4-9(10)19-12(14)15/h3-4,12H,2,5H2,1H3

- InChIKey: YWMVDJMYYAFTRQ-UHFFFAOYSA-N

- SMILES: BrCC1C(C#N)=CC=C(C=1C(=O)OCC)OC(F)F

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 6

- 重原子数量: 19

- 回転可能化学結合数: 6

- 複雑さ: 358

- XLogP3: 3.3

- トポロジー分子極性表面積: 59.3

Ethyl 2-bromomethyl-3-cyano-6-(difluoromethoxy)benzoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015017253-1g |

Ethyl 2-bromomethyl-3-cyano-6-(difluoromethoxy)benzoate |

1807210-20-3 | 97% | 1g |

1,534.70 USD | 2021-06-18 |

Ethyl 2-bromomethyl-3-cyano-6-(difluoromethoxy)benzoate 関連文献

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

9. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

10. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

Ethyl 2-bromomethyl-3-cyano-6-(difluoromethoxy)benzoateに関する追加情報

Ethyl 2-bromomethyl-3-cyano-6-(difluoromethoxy)benzoate (CAS No. 1807210-20-3): A Comprehensive Overview

Ethyl 2-bromomethyl-3-cyano-6-(difluoromethoxy)benzoate (CAS No. 1807210-20-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a bromomethyl group, a cyano group, and a difluoromethoxy substituent, offers a range of potential applications in drug discovery and development.

The bromomethyl group in Ethyl 2-bromomethyl-3-cyano-6-(difluoromethoxy)benzoate is particularly noteworthy for its reactivity and ability to participate in various chemical transformations. This functional group can be readily engaged in substitution reactions, making it an attractive intermediate for the synthesis of more complex molecules. Recent studies have highlighted the utility of brominated compounds in the development of novel therapeutic agents, particularly in the areas of cancer and infectious diseases.

The cyano group, another key feature of this compound, imparts significant electronic and steric effects that can influence the biological activity of the molecule. The presence of a cyano group often enhances the potency and selectivity of drug candidates by modulating their interactions with target proteins. Research has shown that compounds containing cyano groups can exhibit enhanced binding affinities and improved pharmacokinetic properties, making them valuable leads in drug design.

The difluoromethoxy substituent is another critical component of Ethyl 2-bromomethyl-3-cyano-6-(difluoromethoxy)benzoate. Fluorine atoms are known for their ability to fine-tune the physicochemical properties of organic molecules, such as lipophilicity, metabolic stability, and receptor binding affinity. The difluoromethoxy group, in particular, has been shown to enhance the bioavailability and reduce the toxicity of drug candidates. This makes Ethyl 2-bromomethyl-3-cyano-6-(difluoromethoxy)benzoate an attractive starting point for the development of new therapeutic agents.

In terms of synthetic accessibility, Ethyl 2-bromomethyl-3-cyano-6-(difluoromethoxy)benzoate can be synthesized through a series of well-established chemical reactions. One common approach involves the bromination of a suitable starting material followed by introduction of the cyano and difluoromethoxy groups. Recent advancements in synthetic methodologies have made it possible to produce this compound with high yield and purity, facilitating its use in both academic research and industrial applications.

The biological activity of Ethyl 2-bromomethyl-3-cyano-6-(difluoromethoxy)benzoate has been explored in various preclinical studies. Preliminary data suggest that this compound exhibits promising antiproliferative effects against several cancer cell lines. Additionally, it has shown potential as an inhibitor of specific enzymes involved in disease pathways, making it a candidate for further investigation as a therapeutic agent.

From a pharmacological perspective, the unique combination of functional groups in Ethyl 2-bromomethyl-3-cyano-6-(difluoromethoxy)benzoate offers several advantages. The bromomethyl group can facilitate covalent binding to target proteins, enhancing potency and selectivity. The cyano group contributes to the overall electronic structure, influencing receptor interactions and metabolic stability. The difluoromethoxy substituent further optimizes the molecule's pharmacokinetic properties, ensuring better absorption, distribution, metabolism, and excretion (ADME) characteristics.

In conclusion, Ethyl 2-bromomethyl-3-cyano-6-(difluoromethoxy)benzoate (CAS No. 1807210-20-3) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications and optimize its properties for clinical use.

1807210-20-3 (Ethyl 2-bromomethyl-3-cyano-6-(difluoromethoxy)benzoate) Related Products

- 1421512-47-1(2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide)

- 1804509-93-0(Methyl 4-chloro-2-cyano-6-ethylbenzoate)

- 1806959-14-7(Ethyl 4-(difluoromethyl)-6-methoxy-3-(trifluoromethyl)pyridine-2-carboxylate)

- 917096-37-8((Z)-Fluvoxamine -)

- 7223-85-0(BENZO[H]QUINAZOLIN-4(1H)-ONE, 2-AMINO-5,6-DIHYDRO-)

- 1386985-57-4(1-(2,3-difluorophenyl)-2,2-difluoroethan-1-one)

- 13220-17-2(1-Methyl-3-pyrrolidinyl Benzoate)

- 478030-80-7(N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE)

- 1442691-18-0(7-methylquinoline-8-carbaldehyde)

- 1806876-97-0(5-(Difluoromethyl)-2-fluoro-3-iodopyridine-4-acetic acid)